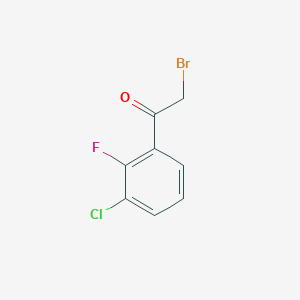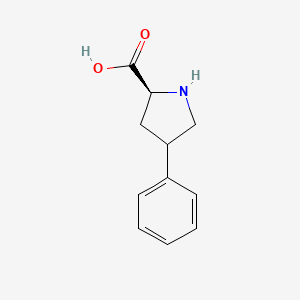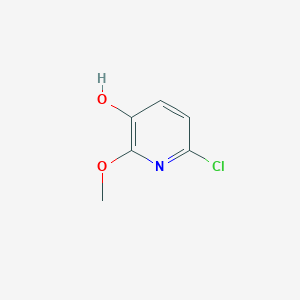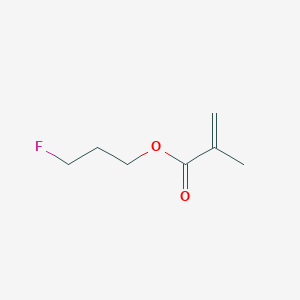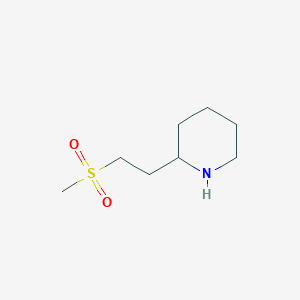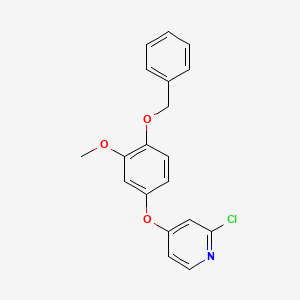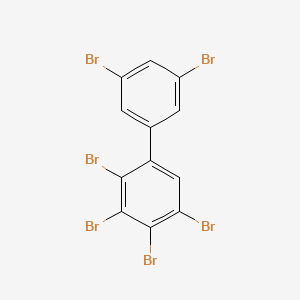
1-Chloro-2-fluoro-4-isopropoxybenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzenes can involve various methods, including electrophilic aromatic substitution and diazotization followed by halogen exchange. For instance, 2,4-Dichlorofluorobenzene is prepared by diazotizing 2,4-dichloroaniline and substituting the diazo compound with a fluorine ion, resulting in a high purity product suitable for industrial production . This suggests that a similar approach could potentially be used for the synthesis of 1-Chloro-2-fluoro-4-isopropoxybenzene, with appropriate modifications to introduce the isopropoxy group.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be studied using various spectroscopic techniques. For example, the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been measured, providing detailed information about the molecule's geometry and electronic distribution . Such data are crucial for understanding the molecular structure and could be applied to predict the structure of 1-Chloro-2-fluoro-4-isopropoxybenzene by analogy.
Chemical Reactions Analysis
Halogenated benzenes can undergo a range of chemical reactions, including electrophilic substitution and side reactions during electrochemical processes. The formation mechanism of different fluorinated compounds during the electrolysis of halobenzenes has been studied, revealing complex side reactions and the production of various halogenated compounds . This information is valuable for predicting the reactivity of 1-Chloro-2-fluoro-4-isopropoxybenzene and the potential side reactions it may undergo during synthesis or other chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure and the nature of the substituents. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, which affects its packing and intermolecular interactions . Similarly, the infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into the vibrational modes and symmetry of the molecule . These studies highlight the importance of weak intermolecular interactions and the role of halogen atoms in determining the properties of such compounds. By extension, these findings can help predict the behavior of 1-Chloro-2-fluoro-4-isopropoxybenzene in different states and under various conditions.
Wissenschaftliche Forschungsanwendungen
1. Polymerization and Functionalization
1-Chloro-2-fluoro-4-isopropoxybenzene and related compounds have been studied in the context of polymerization. In particular, alkoxybenzenes like isopropoxybenzene have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain-end functionalization, offering a method to modify the properties of polymers for various applications (Morgan, Martínez-Castro, & Storey, 2010).
2. SNAr Reaction Mechanism Study
Studies have also focused on the SNAr (nucleophilic aromatic substitution) reaction mechanism involving chloro- and fluoro-substituted benzenes. Research in this area helps understand the molecular interactions and reaction kinetics critical for chemical synthesis and drug development (Alarcón-Espósito et al., 2015).
3. Spectroscopic Analysis
The rotational spectra and dipole moments of chloro-fluorobenzene derivatives, including 1-chloro-4-fluorobenzene, have been measured. These studies are significant for understanding the molecular structure and behavior in various states, which is important in fields like materials science and molecular engineering (Peebles & Peebles, 2002).
4. Synthesis of Pharmaceutical Compounds
Research has also been conducted on the synthesis of fluoro- and chloro-substituted benzenes as building blocks for pharmaceuticals. These compounds are valuable for creating drugs with specific properties and activities (Masson & Schlosser, 2005).
5. Cross-Coupling Reactions
1-Chloro-2-fluoro-4-isopropoxybenzene and similar compounds have been used in ortho-selective cross-coupling reactions with Grignard reagents. This research is essential for the development of complex organic molecules, which have applications in drug development and materials science (Manabe & Ishikawa, 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of 1-Chloro-2-fluoro-4-isopropoxybenzene is likely to involve interactions with its targets via nucleophilic substitution reactions . The chlorine and fluorine atoms attached to the benzene ring are potential leaving groups that can be displaced by nucleophiles present in the body. The isopropoxy group may also participate in these reactions, potentially leading to the formation of new compounds within the body.
Biochemical Pathways
Halogenated benzene compounds are known to participate in various biochemical reactions, includingfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting a variety of biochemical pathways.
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDPNHNBFWVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856562 | |
| Record name | 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-4-isopropoxybenzene | |
CAS RN |
1369813-97-7 | |
| Record name | 1-Chloro-2-fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



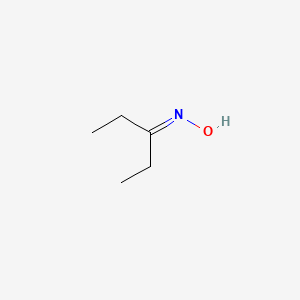

![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)
